Pyridin-3-yl 2-iodobenzoate
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Overview
Description
Pyridin-3-yl 2-iodobenzoate is an organic compound that belongs to the class of heterocyclic aromatic compounds It is characterized by the presence of a pyridine ring attached to a benzoate moiety, which is further substituted with an iodine atom at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridin-3-yl 2-iodobenzoate typically involves the esterification of 2-iodobenzoic acid with pyridin-3-ol. This reaction can be catalyzed by various reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous conditions. The reaction is usually carried out in an inert atmosphere to prevent any side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Pyridin-3-yl 2-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The pyridine ring can undergo oxidation to form N-oxides.
Reduction Reactions: The benzoate moiety can be reduced to form alcohol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide, potassium thiolate, and alkyl halides are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are used.
Major Products Formed:
Substitution Reactions: Formation of substituted pyridin-3-yl benzoates.
Oxidation Reactions: Formation of this compound N-oxides.
Reduction Reactions: Formation of pyridin-3-yl 2-iodobenzyl alcohols.
Scientific Research Applications
Pyridin-3-yl 2-iodobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It serves as a precursor in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an intermediate in the development of drugs targeting various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Pyridin-3-yl 2-iodobenzoate involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to proteins and enzymes. The pyridine ring can engage in π-π interactions and hydrogen bonding, further modulating its biological activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Pyridin-3-yl 2-bromobenzoate: Similar structure but with a bromine atom instead of iodine.
Pyridin-3-yl 2-chlorobenzoate: Contains a chlorine atom in place of iodine.
Pyridin-3-yl 2-fluorobenzoate: Features a fluorine atom instead of iodine.
Uniqueness: Pyridin-3-yl 2-iodobenzoate is unique due to the presence of the iodine atom, which imparts distinct reactivity and binding properties compared to its halogenated analogs. The larger atomic radius and higher polarizability of iodine contribute to stronger halogen bonding and different electronic effects, making this compound a valuable compound in various chemical and biological applications.
Properties
IUPAC Name |
pyridin-3-yl 2-iodobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8INO2/c13-11-6-2-1-5-10(11)12(15)16-9-4-3-7-14-8-9/h1-8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRNIAQBSLCJID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CN=CC=C2)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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